

Application Note: Quantitative Determination of Murrayanol in Plant Extracts by HPLC-MS/MS

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Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of **murrayanol** in plant extracts. **Murrayanol**, a carbazole alkaloid with potential therapeutic properties, requires a reliable analytical method for its quantification in complex matrices.[1] This method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. The protocol provides detailed procedures for sample preparation, chromatographic and mass spectrometric conditions, and a comprehensive method validation strategy based on ICH guidelines.[2][3][4]

Introduction

Murrayanol is a naturally occurring carbazole alkaloid found in plants of the Murraya genus, such as Murraya koenigii.[5][6] Carbazole alkaloids are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and topoisomerase inhibition.[1] As research into the pharmacological potential of **murrayanol** progresses, a robust and validated analytical method is essential for accurate quantification in crude plant extracts and purified fractions. This HPLC-MS/MS method provides the necessary sensitivity and selectivity for pharmacokinetic studies, quality control of herbal preparations, and drug discovery and development processes.



Experimental

Sample Preparation: Extraction of Murrayanol from Plant Material

A reliable extraction procedure is critical for the accurate quantification of **murrayanol**. The following protocol is a general guideline and may require optimization depending on the specific plant matrix.

Protocol: Solid-Liquid Extraction

- Sample Homogenization: Air-dry the plant material (e.g., leaves, bark) at room temperature (25-30°C) for several days until brittle. Grind the dried material into a fine powder using a mechanical grinder.
- Solvent Extraction:
 - Accurately weigh 1.0 g of the powdered plant material into a conical flask.
 - Add 20 mL of methanol or ethanol.[7]
 - Macerate the mixture by sonicating for 30 minutes in a sonication bath, followed by shaking on an orbital shaker at 150 rpm for 24 hours at room temperature.
 - Alternatively, perform Soxhlet extraction with methanol for 6-8 hours for exhaustive extraction.[8]
- Filtration and Concentration:
 - Filter the extract through Whatman No. 1 filter paper.
 - Collect the filtrate and concentrate it to dryness under reduced pressure using a rotary evaporator at 40°C.
- Sample Reconstitution:
 - Reconstitute the dried extract in 1.0 mL of methanol or a suitable mobile phase-like solvent.



- Vortex the sample for 1 minute to ensure complete dissolution.
- \circ Filter the reconstituted sample through a 0.22 μm syringe filter into an HPLC vial prior to injection.

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HPLC-MS/MS Method

2.1. Chromatographic Conditions

The chromatographic separation is performed on a C18 reversed-phase column.



Parameter	Condition	
HPLC System	A standard UHPLC or HPLC system	
Column	C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size (or equivalent)	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Gradient	0-1 min: 30% B, 1-10 min: 30-95% B, 10-12 min: 95% B, 12.1-15 min: 30% B (equilibration)	
Flow Rate	0.3 mL/min	
Column Temperature	40°C	
Injection Volume	5 μL	

2.2. Mass Spectrometric Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

Parameter	Condition		
Mass Spectrometer	Triple Quadrupole Mass Spectrometer		
Ionization Mode	Electrospray Ionization (ESI), Positive		
Ion Source Temp.	500°C		
Ion Spray Voltage	5500 V		
Curtain Gas	30 psi		
Collision Gas	Nitrogen		
MRM Transitions	See Table 1		

Table 1: Proposed MRM Transitions for Murrayanol



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Murrayanol	364.2	226.1 (Quantifier)	150	25
198.1 (Qualifier)	150	35		

Note: The precursor ion corresponds to the [M+H]+ adduct of **murrayanol** (C24H29NO2, Monoisotopic Mass: 363.22 u).[6][9] The product ions and collision energies are proposed based on the structure of **murrayanol** and may require optimization.

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Method Validation

A full validation of the analytical method should be performed according to ICH guidelines to ensure its suitability for the intended purpose.[2][3][4] The following parameters should be assessed:

1. Specificity and Selectivity: The ability of the method to differentiate and quantify **murrayanol** in the presence of other components in the plant extract. This is evaluated by analyzing blank matrix samples and comparing them to spiked samples to check for interferences at the retention time of **murrayanol**.



- 2. Linearity and Range: The linearity of the method should be established by analyzing a series of calibration standards over a specified concentration range. A minimum of six non-zero concentrations should be used. The calibration curve is generated by plotting the peak area ratio (analyte/internal standard, if used) against the concentration. The correlation coefficient (r^2) should be ≥ 0.99 .
- 3. Accuracy and Precision: Accuracy is determined by replicate analysis of samples containing known amounts of the analyte (Quality Control samples). The deviation of the mean from the true value serves as the measure of accuracy. Precision is assessed by repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (%RSD).

Table 2: Acceptance Criteria for Accuracy and Precision

Parameter	Acceptance Criteria	
Accuracy	Mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).	
Precision (%RSD)	Should not exceed 15% (20% at the LLOQ).	

- 4. Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected but not necessarily quantified. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. The LOQ is typically the lowest point on the calibration curve.
- 5. Recovery: The extraction efficiency of the method is determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) with un-extracted standards that represent 100% recovery.
- 6. Stability: The stability of **murrayanol** in the stock solutions and in the processed samples under different storage conditions (e.g., room temperature, refrigerated, freeze-thaw cycles) should be evaluated.

Data Presentation



All quantitative data from the method validation should be summarized in tables for clarity and easy comparison.

Table 3: Example of Linearity Data Summary

Concentration (ng/mL)	Mean Peak Area	%RSD	Accuracy (%)	
1	15,234	4.5	102.3	
5	76,123 3.1		99.8	
20	305,489	2.5	101.5	
50	759,876	1.8	98.9	
100	1,520,456	1.5	100.7	
200	3,045,789	1.2	99.5	

Linear Range: 1 - 200 ng/mL, Correlation Coefficient (r²): 0.9995

Table 4: Example of Accuracy and Precision Data Summary

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%RSD)	Intra-day Accuracy (%)	Inter-day Precision (%RSD)	Inter-day Accuracy (%)
LLOQ	1	8.5	105.2	12.3	108.9
Low	3	6.2	101.8	8.9	103.4
Medium	75	4.1	98.5	6.5	99.1
High	150	3.5	100.2	5.8	101.0

Conclusion



The described HPLC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of **murrayanol** in plant extracts. The detailed protocol for sample preparation and the comprehensive validation plan ensure the generation of reliable and reproducible data, which is crucial for research, development, and quality control purposes in the pharmaceutical and natural product industries. The use of MRM ensures minimal interference from the complex matrix of plant extracts, making this method highly suitable for its intended application.

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